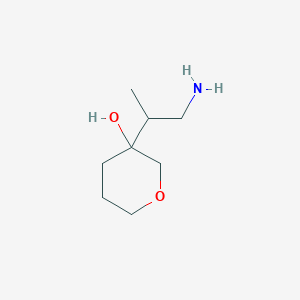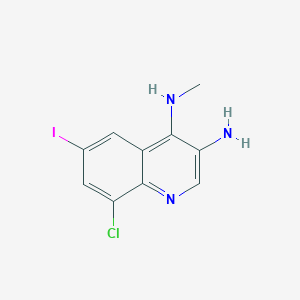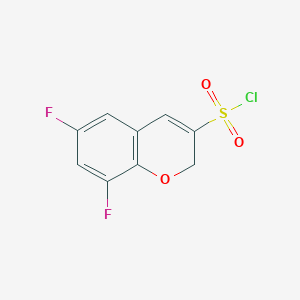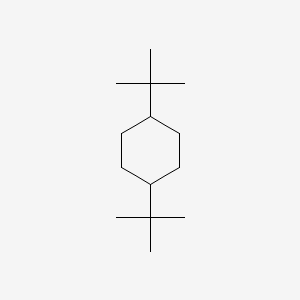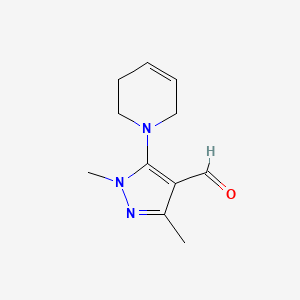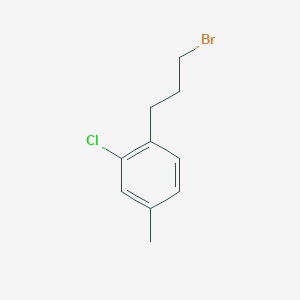
cis-1,4-Di-tert-butyl-cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,4-Di-tert-butyl-cyclohexane: is an organic compound with the molecular formula C14H28 . It is a derivative of cyclohexane, where two tert-butyl groups are attached to the first and fourth carbon atoms in a cis configuration. This compound is known for its unique conformational properties and is often studied in the context of stereochemistry and conformational analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4-Di-tert-butyl-cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: cis-1,4-Di-tert-butyl-cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.
Substitution: Halogenation reactions can occur, where the hydrogen atoms on the cyclohexane ring are replaced by halogen atoms using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
cis-1,4-Di-tert-butyl-cyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in conformational analysis studies to understand the behavior of substituted cyclohexanes.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of cis-1,4-Di-tert-butyl-cyclohexane involves its interaction with various molecular targets. The tert-butyl groups create steric hindrance, affecting the compound’s reactivity and conformational stability. This steric effect influences the compound’s interactions with enzymes and other biological molecules, potentially altering their activity and function.
Comparaison Avec Des Composés Similaires
trans-1,4-Di-tert-butyl-cyclohexane: The trans isomer of the compound, where the tert-butyl groups are on opposite sides of the cyclohexane ring.
1,3-Di-tert-butyl-cyclohexane: A similar compound with tert-butyl groups on the first and third carbon atoms.
1,2-Di-tert-butyl-cyclohexane: Another isomer with tert-butyl groups on the first and second carbon atoms.
Uniqueness: cis-1,4-Di-tert-butyl-cyclohexane is unique due to its specific cis configuration, which significantly influences its conformational properties and reactivity. The steric hindrance caused by the tert-butyl groups in the cis position makes it an interesting subject for conformational analysis and stereochemical studies.
Propriétés
Numéro CAS |
4789-35-9 |
|---|---|
Formule moléculaire |
C14H28 |
Poids moléculaire |
196.37 g/mol |
Nom IUPAC |
1,4-ditert-butylcyclohexane |
InChI |
InChI=1S/C14H28/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h11-12H,7-10H2,1-6H3 |
Clé InChI |
IBTCQHAOKZFUES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


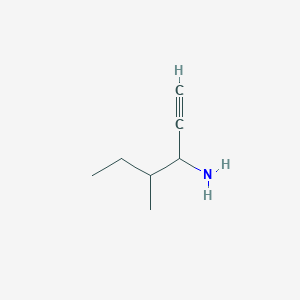
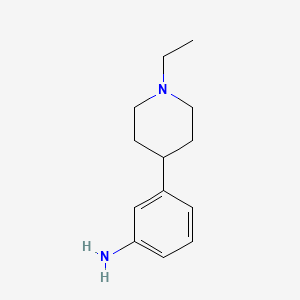
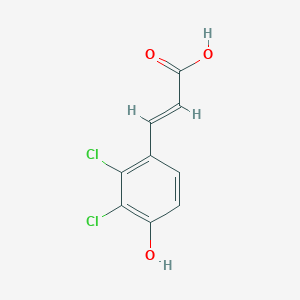

![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
